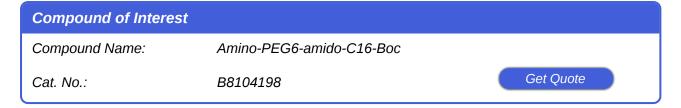


Synthesis of Amino-PEG6-amido-C16-Boc: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **Amino-PEG6-amido-C16-Boc**, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2] The molecule features a C16 lipid tail for membrane interaction, a hydrophilic 6-unit polyethylene glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for subsequent conjugation.

Core Synthesis Strategy

The primary synthetic route involves the formation of a stable amide bond between a long-chain carboxylic acid and a mono-protected diamino-PEG linker. This is typically achieved through the activation of the carboxylic acid, followed by nucleophilic attack from the primary amine of the PEG linker.

Quantitative Data Summary

The efficiency of the amide coupling reaction is highly dependent on the choice of coupling reagents and reaction conditions. The following tables summarize typical quantitative data for common coupling methods.

Table 1: Comparison of Common Amide Coupling Reagents



Coupling Reagent System	Typical Yield (%)	Typical Purity (%)	Key Advantages	Key Disadvantages
EDC/NHS	>85	>95	Water-soluble byproducts, mild reaction conditions.[3]	Less stable at neutral pH, requires careful pH control.[3]
HATU/DIPEA	>90	>98	High efficiency, fast reaction times, low racemization.[4]	Higher cost, potential for side reactions if not used correctly.
DCC/NHS	>80	>95	High activation efficiency.	Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.

Table 2: Key Reaction Parameters

Parameter	Value	Rationale	
Solvent	Anhydrous DMF or DCM	Good solubility for reactants and reagents.	
Temperature	Room Temperature (20-25°C)	Sufficient for reaction completion without promoting side reactions.	
Reaction Time	2-24 hours	Monitored by LC-MS or TLC for completion.[5]	
Molar Ratio (Acid:Amine:Coupling Agent)	1:1.1:1.2	A slight excess of the amine and coupling agent drives the reaction to completion.	

Experimental Protocols



A plausible and detailed experimental protocol for the synthesis of **Amino-PEG6-amido-C16-Boc** is provided below. This protocol is based on established amide coupling methodologies.

Step 1: Activation of Hexadecanoic Acid with HATU

- Under an inert atmosphere (e.g., argon or nitrogen), dissolve hexadecanoic acid (1.0 eq) in anhydrous Dimethylformamide (DMF).
- To this solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
 [6]
- Stir the mixture at room temperature for 15-30 minutes to ensure the complete formation of the activated ester intermediate.

Step 2: Amide Coupling with Boc-NH-PEG6-Amine

- To the solution of the activated hexadecanoic acid, add a solution of Boc-NH-PEG6-Amine (1.1 eq) in anhydrous DMF.[7]
- Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by a suitable analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).[5] The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Purification

- Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
- Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product is then purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the pure **Amino-PEG6-amido-C16-Boc**.

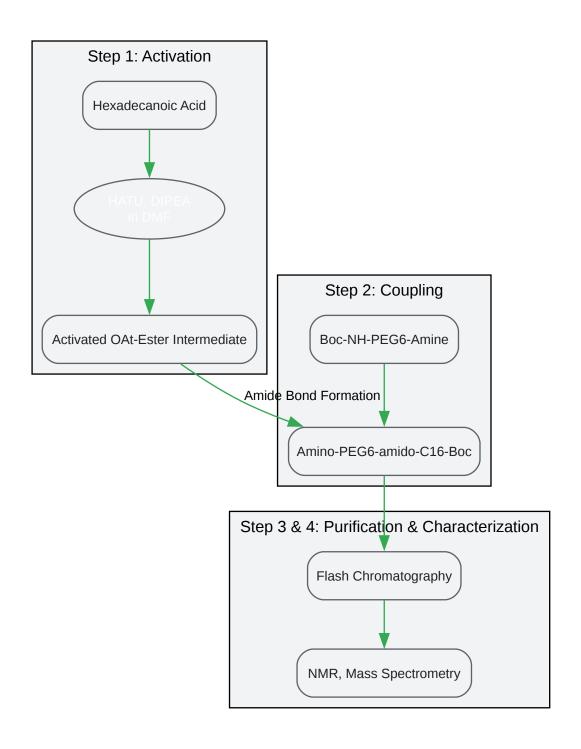


Step 4: Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the purified product should be confirmed by 1H and 13C NMR spectroscopy.[8][9] The spectra will show characteristic peaks for the C16 alkyl chain, the PEG repeating units, and the Boc protecting group.
- Mass Spectrometry (MS): The molecular weight of the final compound should be verified by high-resolution mass spectrometry (HRMS) to confirm the successful synthesis.[10]

Visualizations Synthetic Workflow





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Caption: Overall synthetic workflow for **Amino-PEG6-amido-C16-Boc**.

Mechanism of HATU-mediated Amide Coupling





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Caption: Simplified mechanism of HATU-mediated amide bond formation.

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